molecular formula C9H11ClFNO B13206401 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol

3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol

Cat. No.: B13206401
M. Wt: 203.64 g/mol
InChI Key: BCNDFSQLHXIYKO-UHFFFAOYSA-N
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Description

3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol is an organic compound with the molecular formula C9H12ClNO It is a derivative of propanol, featuring an amino group, a chloro group, and a fluoro group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with 3-chloro-4-fluoroacetophenone.

    Reduction: The ketone group of 3-chloro-4-fluoroacetophenone is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The resulting alcohol is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.

Types of Reactions:

    Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can undergo reduction reactions to form various derivatives, depending on the reducing agent used.

    Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, or other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Various reduced derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and fluoro groups can participate in various interactions, including halogen bonding. These interactions can influence the compound’s biological activity and its potential therapeutic effects.

Comparison with Similar Compounds

  • 3-Amino-1-(3-chlorophenyl)propan-1-ol
  • 3-Amino-1-(4-fluorophenyl)propan-1-ol
  • 3-Amino-1-(3,4-dichlorophenyl)propan-1-ol

Comparison: 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol is unique due to the presence of both chloro and fluoro groups on the phenyl ring. This dual substitution can enhance its reactivity and interaction with biological targets compared to compounds with only one substituent. The combination of these groups can also influence the compound’s physicochemical properties, making it distinct from its analogs.

Properties

Molecular Formula

C9H11ClFNO

Molecular Weight

203.64 g/mol

IUPAC Name

3-amino-1-(3-chloro-4-fluorophenyl)propan-1-ol

InChI

InChI=1S/C9H11ClFNO/c10-7-5-6(1-2-8(7)11)9(13)3-4-12/h1-2,5,9,13H,3-4,12H2

InChI Key

BCNDFSQLHXIYKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(CCN)O)Cl)F

Origin of Product

United States

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